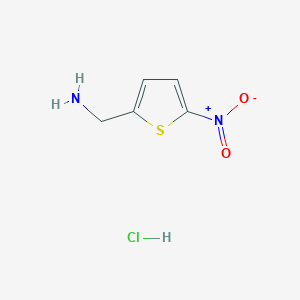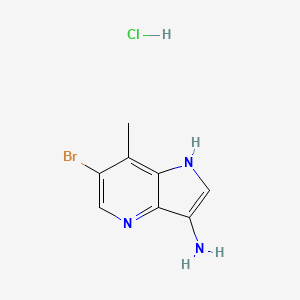
(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride
Overview
Description
(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride (DMM-MPBAH) is an organic compound that is commonly used in laboratory experiments due to its versatile properties. DMM-MPBAH is an important reagent in organic synthesis and has been used for a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and materials. It is also used in the synthesis of peptides, carbohydrates, and other compounds. Additionally, DMM-MPBAH has been used in the study of biochemical and physiological effects, as well as in the development of new drugs.
Scientific Research Applications
Formation of Tetraarylpentaborates
The compound is involved in the formation of cationic rhodium complexes with new tetraarylpentaborates. This was observed in a study where (4-methoxyphenyl)boronic acid reacted with an aryloxorhodium complex. These complexes were characterized and found to smoothly undergo hydrolysis, demonstrating a potential application in the synthesis of complex organometallic structures (Nishihara, Nara, & Osakada, 2002).
Synthesis of Steroid Compounds
This chemical is used in steroid synthesis. One study demonstrated its reaction with 1,3-cyclohexanedione in the presence of alkali, leading to the formation of bicyclic triketone. This process is significant for the synthesis of steroid compounds and related substances, showing its applicability in medicinal chemistry (Nazarov & Zavyalov, 1956).
Radioimmunoassay Applications
This compound has been used in the synthesis of a dibenz[b,e]oxepin-bovine serum albumin conjugate, applicable in the radioimmunoassay of certain drugs. This shows its utility in developing analytical techniques for drug detection and quantification (Ohshima et al., 1992).
Macrocyclic Chemistry
It's also used in the synthesis of dimeric and macrocyclic boronates. A study described the preparation of a tetrameric macrocyclic compound and dimeric boronates from different aryl boronic acids, indicating its role in the creation of complex molecular architectures (Fárfan et al., 1999).
Metabolite Profiling
In the context of drug development and testing, this compound has been involved in bioanalysis and metabolite profiling studies. For instance, it was used to evaluate the anticancer potential of a new molecule, demonstrating its role in pharmacological research (Zagade et al., 2020).
properties
IUPAC Name |
[3-[(dimethylamino)methyl]-4-methoxyphenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3.ClH/c1-12(2)7-8-6-9(11(13)14)4-5-10(8)15-3;/h4-6,13-14H,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTWKCITPCJXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)CN(C)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride | |
CAS RN |
1485418-43-6 | |
| Record name | (3-((dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(2-Propyn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1378183.png)










![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1378200.png)
